molecular formula C11H11NO B12875765 3-Methoxy-2-phenyl-1H-pyrrole CAS No. 62524-30-5

3-Methoxy-2-phenyl-1H-pyrrole

Cat. No.: B12875765
CAS No.: 62524-30-5
M. Wt: 173.21 g/mol
InChI Key: JVWRVEJAJGDACC-UHFFFAOYSA-N
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Description

3-Methoxy-2-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The presence of a methoxy group at the third position and a phenyl group at the second position makes this compound unique. Pyrrole derivatives are known for their biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-phenyl-1H-pyrrole can be achieved through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents to introduce the methoxy and phenyl groups.

Another method involves the reaction of phenylacetylene with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate to yield ethyl-3-phenyl-1H-pyrrole-2-carboxylate, which can then be further modified to introduce the methoxy group .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the pyrrole ring under milder conditions and with greater efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

3-Methoxy-2-phenyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound, which lacks the methoxy and phenyl substituents.

    2-Phenyl-1H-pyrrole: Similar to 3-Methoxy-2-phenyl-1H-pyrrole but without the methoxy group.

    3-Methoxy-1H-pyrrole: Similar but lacks the phenyl group.

Uniqueness

This compound is unique due to the presence of both the methoxy and phenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

62524-30-5

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-methoxy-2-phenyl-1H-pyrrole

InChI

InChI=1S/C11H11NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-8,12H,1H3

InChI Key

JVWRVEJAJGDACC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC=C1)C2=CC=CC=C2

Origin of Product

United States

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